molecular formula C10H13BrMgO B6307587 4-Phenoxybutylmagnesium bromide CAS No. 18063-83-7

4-Phenoxybutylmagnesium bromide

Cat. No.: B6307587
CAS No.: 18063-83-7
M. Wt: 253.42 g/mol
InChI Key: RQUAABAPUGSMPG-UHFFFAOYSA-M
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Description

4-Phenoxybutylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It is widely used in organic synthesis for nucleophilic addition reactions, particularly in the formation of carbon-carbon bonds. A notable application is its reaction with 3,5-dimethoxyacetophenone to produce carbinols in high yields (88%), as demonstrated in cannabinoid synthesis research . This compound’s phenoxybutyl chain introduces steric and electronic effects that influence its reactivity and selectivity in target reactions.

Properties

IUPAC Name

magnesium;butoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUAABAPUGSMPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCOC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybutylmagnesium bromide is synthesized through the reaction of 4-phenoxybutyl bromide with magnesium turnings in an anhydrous ether solvent. The reaction is initiated by the addition of iodine crystals to activate the magnesium. The process is carried out under an inert atmosphere, typically argon or nitrogen, to prevent the reaction with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The product is often supplied as a solution in THF at a specified concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybutylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Phenoxybutylmagnesium bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it is used in the synthesis of steroid derivatives and other bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 4-Phenoxybutylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom adjacent to it nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic center, followed by the elimination of the leaving group .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Fluorophenylmagnesium Bromide

  • Molecular Formula : C₆H₄BrFMg
  • Molecular Weight : 199.31 g/mol
  • Applications : Used in fluorinated compound synthesis due to the electron-withdrawing fluorine substituent, which enhances electrophilic reactivity. Commonly employed in pharmaceutical intermediates.
  • Reactivity: The fluorine atom reduces electron density at the phenyl ring, increasing the reagent’s nucleophilicity compared to non-fluorinated analogs.
  • Safety : Requires stringent moisture control, typical of Grignard reagents .

4-Benzyloxyphenylmagnesium Bromide

  • Molecular Formula : C₁₃H₁₁BrMgO
  • Applications : Utilized in aryl ether syntheses, where the benzyloxy group acts as a protecting group for hydroxyl functionalities.

4-Methoxybenzyl Bromide

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.06 g/mol
  • Density : 1.379 g/mL at 25°C
  • Applications : A key intermediate in drug synthesis (e.g., antihistamines). The methoxy group enhances solubility in polar solvents.

4-(Trifluoromethoxy)benzyl Bromide

  • Molecular Formula : C₈H₆BrF₃O
  • Applications : Valued in agrochemical and pharmaceutical research for introducing trifluoromethoxy groups, which improve metabolic stability.
  • Reactivity: The trifluoromethoxy group is strongly electron-withdrawing, making this reagent more reactive toward electron-deficient substrates than 4-phenoxybutylmagnesium bromide .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Application Yield in Synthesis (if reported) Stability Considerations
This compound C₁₀H₁₃BrMgO ~245.43 (calculated) Cannabinoid precursor synthesis 88% Moisture-sensitive
4-Fluorophenylmagnesium Bromide C₆H₄BrFMg 199.31 Fluorinated intermediates Not reported Highly moisture-sensitive
4-Methoxybenzyl Bromide C₈H₉BrO 201.06 Drug intermediates Not reported Stable under anhydrous conditions
4-(Trifluoromethoxy)benzyl Bromide C₈H₆BrF₃O 255.04 Agrochemicals Not reported Sensitive to light and moisture

Key Research Findings

Synthetic Efficiency: this compound achieves higher yields (88%) in carbinol synthesis compared to analogs like 6-phenoxyhexylmagnesium bromide (90% yield), though both are efficient .

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in 4-(Trifluoromethoxy)benzyl bromide) enhance reactivity toward electrophilic centers, whereas electron-donating groups (e.g., methoxy in 4-methoxybenzyl bromide) improve solubility but reduce nucleophilicity .

Safety Profiles : All Grignard reagents require rigorous moisture exclusion, but fluorinated derivatives (e.g., 4-Fluorophenylmagnesium bromide) may pose additional handling challenges due to increased reactivity .

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